Product packaging for 1-(3-Chloropyrazin-2-yl)piperidin-4-ol(Cat. No.:CAS No. 1248111-06-9)

1-(3-Chloropyrazin-2-yl)piperidin-4-ol

Cat. No.: B1427879
CAS No.: 1248111-06-9
M. Wt: 213.66 g/mol
InChI Key: SOASMJHVAOIYFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Development

The development of this compound emerges from a rich historical foundation of heterocyclic chemistry spanning over a century. The fundamental pyrazine ring system, first characterized in the late 19th century, provided the chemical foundation for subsequent modifications and substitutions. Early synthetic methodologies for pyrazine derivatives included the Staedel-Rugheimer pyrazine synthesis from 1876, where 2-chloroacetophenone was reacted with ammonia to form amino ketones that were subsequently condensed and oxidized to pyrazine structures. The Gutknecht pyrazine synthesis from 1879 represented another variation of this fundamental approach, differing primarily in the method of alpha-ketoamine synthesis.

The piperidine component of the compound has an equally extensive developmental history. Piperidine and its derivatives have been recognized as ubiquitous building blocks in pharmaceuticals and fine chemicals for decades. Historical applications of piperidine structures can be traced through various therapeutic classes, including selective serotonin reuptake inhibitors, stimulants and nootropics, histamine receptor antagonists, selective estrogen receptor modulators, vasodilators, antipsychotic medications, and opioid compounds. This broad pharmaceutical utility established piperidine as a privileged scaffold in medicinal chemistry.

The specific combination of chlorinated pyrazine with hydroxylated piperidine represents a more recent development in heterocyclic chemistry. The compound this compound, bearing Chemical Abstracts Service number 1248111-06-9, exemplifies modern approaches to heterocyclic drug design that combine multiple pharmacophoric elements within a single molecular framework. The strategic placement of the chlorine substituent at the 3-position of the pyrazine ring and the hydroxyl group at the 4-position of the piperidine ring reflects contemporary understanding of structure-activity relationships in heterocyclic systems.

Chemical Classification and Nomenclature

This compound represents a complex heterocyclic compound that bridges multiple chemical classifications. The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, specifically designating the piperidine ring as the base structure with the 3-chloropyrazin-2-yl substituent at the nitrogen position and a hydroxyl group at the 4-position.

The molecular formula C₉H₁₂ClN₃O indicates the presence of nine carbon atoms, twelve hydrogen atoms, one chlorine atom, three nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 213.66 grams per mole. This molecular composition places the compound within the category of nitrogen-containing heterocycles, specifically as a member of both the pyrazine and piperidine families. The Chemical Abstracts Service has assigned the unique identifier 1248111-06-9 to this specific structural arrangement.

The Simplified Molecular Input Line Entry System representation of the compound provides structural clarity: OC1CCN(C2=NC=CN=C2Cl)CC1. This notation explicitly shows the connectivity between the hydroxylated piperidine ring and the chlorinated pyrazine system. The compound also carries the MDL number MFCD16079924, which serves as an additional identifier in chemical databases.

From a structural perspective, the compound contains two distinct heterocyclic systems. The pyrazine ring represents a six-membered aromatic heterocycle containing two nitrogen atoms in the 1,4-positions, classified as a diazine. The chlorine substitution at the 3-position introduces an electron-withdrawing halogen that significantly influences the electronic properties of the aromatic system. The piperidine component constitutes a six-membered saturated heterocycle containing one nitrogen atom, with the hydroxyl substitution at the 4-position creating a secondary alcohol functionality.

Structural Parameter Value
Molecular Formula C₉H₁₂ClN₃O
Molecular Weight 213.66 g/mol
Chemical Abstracts Service Number 1248111-06-9
MDL Number MFCD16079924
Simplified Molecular Input Line Entry System OC1CCN(C2=NC=CN=C2Cl)CC1
Heterocyclic Systems Pyrazine, Piperidine
Functional Groups Tertiary amine, secondary alcohol, aryl chloride

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends far beyond its individual structural components, representing a convergence of multiple important chemical principles and synthetic strategies. Heterocyclic compounds containing both pyrazine and piperidine moieties have demonstrated exceptional versatility in medicinal chemistry applications, particularly in the development of compounds targeting central nervous system disorders and cancer treatment.

The pyrazine component of the molecule contributes several important chemical properties. Pyrazine derivatives are known for their electron-deficient aromatic character, which makes them excellent hydrogen bond acceptors and enables specific interactions with biological targets. The incorporation of a chlorine substituent at the 3-position further modifies the electronic distribution within the aromatic system, potentially enhancing binding affinity to protein targets through halogen bonding interactions. Research has shown that pyrazine derivatives exhibit diverse biological activities, including antimicrobial, antitubercular, and anticancer properties.

The piperidine ring system brings additional chemical significance to the overall structure. Piperidine derivatives have been extensively studied for their conformational flexibility and their ability to adopt specific three-dimensional orientations that are optimal for biological activity. The hydroxyl group at the 4-position of the piperidine ring introduces hydrogen bonding capabilities that can significantly influence both the compound's physicochemical properties and its interactions with biological targets.

Recent research has highlighted the importance of compounds containing both pyrazine and piperidine functionalities in cancer research. Studies on 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have demonstrated significant anti-cancer activity against hematological cancer cell lines. These compounds showed the ability to reduce cancer cell growth while simultaneously increasing messenger ribonucleic acid expression of apoptosis-promoting genes, including p53 and Bax. Molecular docking analyses confirmed that such compounds can bind effectively to various cancer-related protein targets.

The structural features of this compound also make it valuable as a synthetic intermediate for more complex heterocyclic systems. The presence of multiple reactive sites allows for further chemical modifications, including nucleophilic substitution reactions at the chlorine position, oxidation or reduction of the hydroxyl group, and substitution reactions at the nitrogen atoms. This synthetic versatility positions the compound as a valuable building block for library synthesis and structure-activity relationship studies.

Research Scope and Objectives

Current research investigations involving this compound encompass several distinct but interconnected areas of scientific inquiry. The primary research objectives center on understanding the compound's potential as a pharmacological agent, its synthetic utility as a building block for more complex molecules, and its fundamental chemical properties that govern biological activity.

Medicinal chemistry research has focused extensively on the development of piperidine-containing compounds for various therapeutic applications. The incorporation of pyrazine moieties into pharmaceutical structures has been shown to enhance selectivity and potency in numerous drug discovery programs. Specifically, research on pyrazolopyridine inhibitors with pyrazine substitutions has demonstrated improved activity profiles compared to their unsubstituted counterparts. The addition of pyrazine functionality has been shown to increase inhibitory potency significantly, with some derivatives showing 15-fold improvements in biological activity.

Contemporary research efforts have also explored the compound's role in checkpoint kinase inhibitor development. Studies on related pyrazine-containing heterocycles have revealed their potential as selective inhibitors of cellular checkpoint kinases, which are critical targets in cancer therapy. The structural framework of this compound provides an excellent starting point for the development of such inhibitors, given its optimal balance of hydrogen bonding capabilities and aromatic character.

Synthetic chemistry research has investigated various approaches to preparing this compound and related analogs. Current synthetic methodologies focus on efficient coupling reactions between chlorinated pyrazine precursors and appropriately functionalized piperidine derivatives. These investigations have revealed important insights into the reactivity patterns of both heterocyclic components and have identified optimal conditions for selective bond formation.

Research Area Primary Focus Key Findings
Medicinal Chemistry Therapeutic potential Enhanced selectivity with pyrazine incorporation
Cancer Research Anti-proliferative activity Effective binding to cancer-related proteins
Synthetic Chemistry Preparation methods Optimized coupling reactions identified
Structure-Activity Studies Biological correlation Pyrazine substitution improves potency
Checkpoint Kinase Research Selective inhibition 15-fold activity improvements observed

The scope of current research also extends to computational studies examining the compound's molecular properties and predicted biological activities. Advanced drug metabolism and pharmacokinetics prediction models have been applied to evaluate the compound's potential as a drug candidate. These computational approaches have confirmed essential physicochemical and pharmacokinetic characteristics that support further development efforts.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12ClN3O B1427879 1-(3-Chloropyrazin-2-yl)piperidin-4-ol CAS No. 1248111-06-9

Properties

IUPAC Name

1-(3-chloropyrazin-2-yl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c10-8-9(12-4-3-11-8)13-5-1-7(14)2-6-13/h3-4,7,14H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOASMJHVAOIYFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of the Amine Function

  • The process begins with protecting the amine group of a piperidine precursor, such as 4-ethyl isonipecotate, as a benzamide. This step prevents undesired side reactions during subsequent transformations.
  • The protected intermediate is then subjected to reduction using sodium borohydride (NaBH₄), converting the benzamide to an alcohol group, yielding a piperidin-4-ol derivative.

Formation of the Chloropyrazine Moiety

  • The chloropyrazine component is introduced via nucleophilic aromatic substitution or coupling reactions with suitable chloropyrazine intermediates.
  • The chloropyrazine ring is often prepared separately through chlorination of pyrazine derivatives, followed by selective substitution at the 3-position.

Coupling of Piperidin-4-ol with Chloropyrazine

  • The key step involves coupling the piperidin-4-ol with the chloropyrazine derivative, typically through nucleophilic substitution reactions facilitated by bases such as potassium carbonate or sodium hydride.
  • This reaction is often performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80–120°C).

Research Findings and Data

  • A patent (EP3091007A1) describes a process involving protection of amines, reduction to alcohols, and subsequent coupling with chlorinated heterocycles, emphasizing operational simplicity and high yields on an industrial scale.

Synthesis via Multi-Step Organic Transformations

Another method involves a sequence of reactions starting from commercially available piperidine derivatives:

Synthesis of 4-Methylenepiperidine Intermediate

  • The process involves reacting tert-butyl-4-methylenepiperidine-N-carboxylate with acids like HBr to obtain the hydrobromide salt, followed by deprotection and olefin formation.
  • The olefinic intermediate (4-methylenepiperidine) is then isolated through low-pressure distillation, as reported in recent literature.

Functionalization of the Piperidine Ring

  • The olefinic intermediate undergoes chlorination at the 3-position, often using reagents like N-chlorosuccinimide (NCS) or chlorine gas.
  • The chlorinated intermediate is then subjected to nucleophilic substitution with pyrazine derivatives bearing suitable leaving groups.

Final Hydroxylation and Purification

  • The hydroxyl group at the 4-position of the piperidine ring is introduced via reduction or hydroxylation reactions, often using reagents such as sodium borohydride or hydroxide under controlled conditions.
  • The final product, 1-(3-Chloropyrazin-2-yl)piperidin-4-ol , is purified through low-pressure distillation or recrystallization.

Research Data

  • The process described in patent EP3091007A1 highlights the use of non-toxic solvents, high-yield reactions, and simplified purification steps suitable for large-scale manufacturing.

Alternative Routes and Considerations

  • Direct coupling strategies involve the use of cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination, where chloropyrazine derivatives are coupled with piperidine intermediates bearing suitable functional groups.
  • Catalytic hydrogenation may be employed to reduce intermediates selectively, ensuring high purity and yield.

Summary of Research Findings

  • The synthesis of This compound predominantly involves multi-step organic transformations, including protection, reduction, chlorination, and nucleophilic substitution.
  • Industrial processes favor methods that utilize non-toxic solvents, high-yield reactions, and straightforward purification steps, as exemplified by patent EP3091007A1.
  • Recent advances suggest the potential for employing cross-coupling techniques to streamline synthesis, although these require specific catalysts and conditions.

Final Remarks

The preparation of This compound is well-established through multi-step organic synthesis routes emphasizing safety, efficiency, and scalability. The choice of method depends on the available starting materials, desired purity, and production scale, with current industrial practices favoring processes that minimize toxic reagents and simplify purification.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloropyrazin-2-yl)piperidin-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) can be employed to reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding oxo derivatives.

  • Reduction: Reduction reactions can produce reduced forms of the compound, such as 1-(3-Chloropyrazin-2-yl)piperidin-4-yl hydride.

  • Substitution: Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

1-(3-Chloropyrazin-2-yl)piperidin-4-ol has several scientific research applications across different fields:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a tool in biological studies to investigate the interactions of pyrazine derivatives with biological targets.

  • Medicine: The compound has potential therapeutic applications, including its use as a lead compound in drug discovery for various diseases.

  • Industry: It is utilized in the chemical industry for the synthesis of advanced materials and intermediates.

Mechanism of Action

The mechanism by which 1-(3-Chloropyrazin-2-yl)piperidin-4-ol exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the biological system and the specific conditions of the study.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural Variations

The biological and physicochemical properties of 1-(3-Chloropyrazin-2-yl)piperidin-4-ol are influenced by:

Heterocyclic Core : Pyrazine, pyrimidine, or pyridazine rings.

Substituent Position : Chlorine at the 3-position (pyrazine) vs. 4- or 6-position (pyrimidine/pyridazine).

Hydroxyl Group Position : 4-ol (piperidine) vs. 3-ol derivatives.

Additional Functional Groups: Substituents like methyl, bromobenzyl, or cyclopropylamino groups.

Table 1: Comparison of Selected Piperidin-4-ol Derivatives
Compound Name CAS Core Structure Substituents MW (g/mol) Key Biological Activity Findings References
This compound 1248111-06-9 Pyrazine 3-Cl, 4-OH 213.67 Pharmaceutical intermediate Intermediate for neuroleptic drugs
1-(4-Chloro-pyrimidin-2-yl)-piperidin-4-ol 916791-08-7 Pyrimidine 4-Cl, 4-OH 213.66 Anticonvulsant intermediate Structural analog with pyrimidine core
1-(6-Chloropyridazin-3-yl)piperidin-4-ol 1722-11-8 Pyridazine 6-Cl, 4-OH 214.66 Not specified Similarity score: 0.90 to target compound
RB-005 (1-(4-octylphenethyl)piperidin-4-ol) - Piperidine 4-octylphenethyl, 4-OH ~349.52 SK1 inhibitor (15-fold selectivity) Hydroxyl position critical for SK1/SK2 selectivity
P4MP4 (1-[(piperidin-4-yl)methyl]piperidin-4-ol) - Piperidine Piperidinylmethyl, 4-OH ~198.30 Bacterial adhesion inhibitor Mimics phenothiazines in T4P inhibition
Z3777013540 (1-(5-(6-fluoroindol-2-yl)pyrimidin-2-yl)piperidin-4-ol) - Pyrimidine 6-Fluoroindolyl, 4-OH ~337.36 CNS-targeting agent High BBB penetrance (CNS MPO score >4)

Physicochemical and Pharmacokinetic Properties

  • Brain Penetrance : Derivatives like Z3777013540 exhibit superior blood-brain barrier (BBB) penetration due to optimized lipophilicity and heterocyclic nitrogen positioning .
  • Selectivity : RB-005 demonstrates 15-fold selectivity for sphingosine kinase 1 (SK1) over SK2, attributed to the 4-ol configuration and hydrophobic octylphenethyl chain .
  • Solubility: Compounds with polar substituents (e.g., 1-(2-Cyclopropylamino-6-methyl-pyrimidin-4-yl)-piperidin-4-ol) show enhanced aqueous solubility, facilitating oral bioavailability .

Biological Activity

Overview

1-(3-Chloropyrazin-2-yl)piperidin-4-ol is a compound that has garnered attention in medicinal chemistry due to its significant biological activity, particularly as a phosphodiesterase (PDE) inhibitor. This compound integrates a piperidine ring with a chloropyrazine moiety, which contributes to its pharmacological potential. The molecular formula is C11_{11}H13_{13}ClN2_{2}O, and it has a molecular weight of approximately 213.66 g/mol.

The primary mechanism of action for this compound involves the inhibition of phosphodiesterase enzymes. PDEs are crucial in regulating intracellular levels of cyclic nucleotides (cAMP and cGMP), which play vital roles in various cellular processes such as signal transduction, cell proliferation, and apoptosis. By inhibiting these enzymes, the compound can potentially enhance the signaling pathways mediated by cyclic nucleotides, leading to various therapeutic effects.

Biological Activity

This compound exhibits a range of biological activities:

  • Anticancer Activity : Research indicates that compounds with similar piperidine structures have shown antiproliferative effects against various cancer cell lines. The inhibition of PDEs can lead to increased levels of cAMP, which is associated with reduced tumor growth and enhanced apoptosis in cancer cells.
  • Neuroprotective Effects : The compound's ability to modulate cyclic nucleotide levels suggests potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's.
  • Antimicrobial Properties : Analogous compounds have demonstrated antimicrobial activity, making this compound a candidate for further exploration in this area.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructure FeaturesBiological Activity
1-(6-Chloropyrazin-2-yl)piperidin-4-olSimilar piperidine structure with different chlorine positionAnticancer properties
1-(6-Chloropyridazin-3-yl)piperidin-4-olContains a pyridazine ring instead of pyrazinePotential neuroprotective effects
2-[4-(3-Chloropyrazin-2-yl)oxypiperidin]quinolineCombines quinoline with piperidine and pyrazineAntimicrobial activity

Case Studies and Research Findings

Recent studies have highlighted the pharmacological potential of this compound:

  • Inhibition Studies : In vitro assays demonstrated that this compound effectively inhibits PDE enzymes at micromolar concentrations. These findings suggest that it could be developed into a therapeutic agent targeting conditions associated with dysregulated cyclic nucleotide signaling.
  • Cell Line Testing : Evaluations on various cancer cell lines indicated that this compound significantly reduces cell viability, suggesting its potential as an anticancer agent. Further studies are required to elucidate the specific pathways involved in its anticancer effects.
  • Neuroprotective Assays : Preliminary neuroprotective assays revealed that the compound could mitigate neuronal damage in models of oxidative stress, supporting its potential use in neurodegenerative disease therapies.

Q & A

Q. What are the recommended synthetic pathways for 1-(3-Chloropyrazin-2-yl)piperidin-4-ol, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions between pyrazine and piperidine derivatives. Optimization strategies include:

  • Temperature Control : Lowering reaction temperatures (e.g., 0–5°C) to minimize side reactions like over-chlorination .
  • Catalyst Screening : Testing palladium or copper catalysts for cross-coupling efficiency .
  • Microwave-Assisted Synthesis : Reducing reaction time and improving regioselectivity (e.g., microwave irradiation at 100–120°C for 30 minutes) .
  • Purification : Using column chromatography with gradients of ethyl acetate/hexane to isolate the product from impurities .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Key characterization techniques include:

  • HPLC/LC-MS : To assess purity (>98%) and detect trace impurities (e.g., unreacted chloropyrazine) .
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the absence of stereoisomers and verify the chloropyrazine-piperidine linkage .
  • X-ray Crystallography : For definitive structural confirmation, especially if polymorphic forms are suspected .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of fine particulates .
  • Waste Disposal : Neutralize acidic/basic residues before disposal and segregate halogenated waste for incineration .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity?

Methodological Answer:

  • Chiral Resolution : Separate enantiomers using chiral HPLC columns (e.g., Chiralpak® IA) and test against biological targets (e.g., kinase enzymes) .
  • Docking Studies : Perform molecular docking with proteins (e.g., PI3K or mTOR) to identify binding site preferences for specific stereoisomers .
  • SAR Analysis : Compare activity data of enantiomers to establish structure-activity relationships .

Q. What strategies resolve contradictions in solubility and stability data across different experimental conditions?

Methodological Answer:

  • pH-Dependent Solubility Studies : Measure solubility in buffers (pH 1–10) to identify optimal conditions for formulation .
  • Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV) to assess degradation pathways .
  • Counterion Screening : Test hydrochloride or mesylate salts to improve stability in aqueous media .

Q. How can computational methods guide the design of derivatives with enhanced pharmacokinetic properties?

Methodological Answer:

  • QSAR Modeling : Use software like Schrödinger or MOE to predict logP, solubility, and metabolic stability .
  • ADMET Prediction : Apply tools like SwissADME to assess absorption, toxicity, and cytochrome P450 interactions .
  • Fragment-Based Design : Replace the chloropyrazine moiety with bioisosteres (e.g., pyridazine) to optimize bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Chloropyrazin-2-yl)piperidin-4-ol
Reactant of Route 2
Reactant of Route 2
1-(3-Chloropyrazin-2-yl)piperidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.